2-(4H-1,2,4-triazol-4-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-5-9-10-6-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHGXSYTBFHFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355233 | |
| Record name | Pyridine, 2-(4H-1,2,4-triazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-19-0 | |
| Record name | Pyridine, 2-(4H-1,2,4-triazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 4h 1,2,4 Triazol 4 Yl Pyridine and Its Derivatives
Retrosynthetic Analysis and Identification of Key Precursors for the Core Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a synthetic plan. advancechemjournal.com For 2-(4H-1,2,4-triazol-4-yl)pyridine, the primary disconnection breaks the bond between the pyridine (B92270) ring and the triazole ring, or dissects the triazole ring itself.
Two main retrosynthetic pathways emerge:
Formation of the triazole ring onto a pyridine precursor: This is the most common approach. The key disconnection is within the 1,2,4-triazole (B32235) ring. This strategy identifies two crucial precursors: a pyridine-containing amine and a reagent that provides the remaining carbon and nitrogen atoms for the triazole ring. The most logical and widely used precursors are 2-aminopyridine (B139424) and diformylhydrazine or its equivalents. nih.govnih.gov The reaction between these two components directly forms the desired scaffold through a cyclization-condensation reaction.
Coupling of pre-formed pyridine and triazole rings: This approach involves the formation of a carbon-nitrogen bond between an existing pyridine ring and a 1,2,4-triazole ring. This requires a pyridine derivative with a good leaving group (e.g., a halogen) at the 2-position and a 4H-1,2,4-triazole salt. While less common for the synthesis of the parent compound, this method is valuable for creating derivatives.
The primary precursors for the core scaffold are summarized in the table below.
| Precursor Name | Chemical Structure | Role in Synthesis |
| 2-Aminopyridine | C₅H₆N₂ | Provides the pyridine ring and one nitrogen atom for the triazole ring. |
| Diformylhydrazine | C₂H₄N₂O₂ | Provides two carbon and two nitrogen atoms to complete the 1,2,4-triazole ring. |
| 2-Halopyridine | C₅H₄NX (X=Cl, Br) | Pyridine precursor for coupling reactions. |
| 4H-1,2,4-Triazole | C₂H₃N₃ | Pre-formed triazole ring for coupling reactions. |
Classical Synthetic Routes to the this compound System
Traditional methods for synthesizing this heterocyclic system have been well-established, primarily relying on cyclization and coupling reactions.
The formation of the 1,2,4-triazole ring is a cornerstone of classical synthesis for this compound family. The most direct method involves the reaction of a pyridine derivative containing a hydrazine (B178648) or amine functionality with a reagent that closes the ring.
A widely cited method is the heating of 2-aminopyridine with diformylhydrazine. nih.govnih.gov This reaction proceeds via a condensation mechanism, where the amino group of the pyridine attacks the formyl groups of the hydrazine, followed by intramolecular cyclization and dehydration to yield the aromatic this compound. A similar approach has been successfully used to synthesize the analogous 2-(4H-1,2,4-triazol-4-yl)pyrimidine. nih.gov
Other established cyclization strategies to form the 1,2,4-triazole ring that can be adapted for this system include:
From Hydrazides and Amides: A one-pot synthesis using triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration of secondary amides and hydrazides can produce 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org
From Amidrazones: The reaction of N-arylamidrazones with aldehydes, often catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036), provides an effective route to substituted 1,2,4-triazoles. mdpi.com
While cyclization is common for the parent compound, coupling reactions are instrumental in the synthesis of more complex derivatives. These reactions typically involve joining a pre-functionalized pyridine with a triazole moiety.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to attach aryl or other groups to the heterocyclic rings. nih.govmdpi.comresearchgate.net For instance, a bromo-substituted 4-alkyl-4H-1,2,4-triazole can be coupled with various boronic acids to create diverse derivatives. nih.gov Although this exemplifies a C-C bond formation, similar strategies can be envisioned for C-N bond formation.
A relevant example is the palladium-catalyzed addition of hydrazides to 2-chloropyridine. organic-chemistry.org This reaction forms a 2-hydrazinopyridine (B147025) intermediate, which can then undergo dehydration to form a fused organic-chemistry.orgorganic-chemistry.orgorgchemres.orgtriazolo[4,3-a]pyridine system, a structural isomer of the target compound. organic-chemistry.org This highlights the utility of coupling reactions in creating the crucial pyridine-nitrogen bond that is a precursor to the final heterocyclic system.
Modern Synthetic Approaches and Innovations
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for constructing the this compound scaffold.
Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher yields, milder reaction conditions, and greater selectivity.
Copper-Catalyzed Reactions: Copper catalysts are widely used in triazole synthesis. For example, a copper-catalyzed reaction using air as an oxidant can achieve sequential N-C and N-N bond-forming oxidative coupling to produce 1,2,4-triazole derivatives. organic-chemistry.orgorganic-chemistry.org Mechanochemical methods using copper acetate (B1210297) have also been developed for [3+2] cycloaddition reactions to form triazole systems under solvent-free conditions. researchgate.net
Palladium-Catalyzed Reactions: As mentioned, palladium catalysis is key for cross-coupling reactions to build complex derivatives. researchgate.netorganic-chemistry.org
Other Catalysts: Ceric ammonium nitrate has been used to catalyze the oxidative cyclization of amidrazones and aldehydes, offering an environmentally benign route to N-fused 1,2,4-triazoles. organic-chemistry.orgorganic-chemistry.org
Click Chemistry: While the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction typically yields 1,2,3-triazoles, the principles of this highly efficient and specific reaction inspire the development of analogous processes for 1,2,4-triazoles. nih.govyoutube.com The development of regiospecific [3+2] annulation reactions, for example, between nitrile ylides and aryldiazonium salts, provides a route to specific triazole isomers. organic-chemistry.org
The table below summarizes various catalytic approaches.
| Catalyst Type | Reaction | Advantages |
| Copper(I)/(II) | Oxidative Coupling, [3+2] Cycloaddition | Readily available, inexpensive, tolerates various functional groups. organic-chemistry.orgorganic-chemistry.org |
| Palladium(0) | Cross-Coupling (e.g., Suzuki), Hydrazide Addition | High efficiency for C-C and C-N bond formation, good for derivative synthesis. nih.govorganic-chemistry.org |
| Ceric Ammonium Nitrate | Oxidative Cyclization | Environmentally benign, recyclable medium (PEG). organic-chemistry.orgmdpi.com |
| Metal-Free | Desulfurization/Deamination Condensation | Avoids use of heavy metals, external oxidants. organic-chemistry.orgisres.org |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govrsc.org This is increasingly important in the synthesis of heterocyclic compounds.
Sustainable Solvents: There is a move away from volatile organic solvents towards greener alternatives. Reactions have been successfully carried out in water or using polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium. organic-chemistry.orgmdpi.comorganic-chemistry.org
Solvent-Free Reactions: Some syntheses can be performed under solvent-free conditions, often with mechanical mixing (mechanochemistry) or by simply heating the reactants. orgchemres.orgresearchgate.net This significantly reduces waste.
Energy Efficiency: Alternative energy sources are being used to drive reactions more efficiently. Microwave irradiation can dramatically shorten reaction times for cyclodehydration and coupling reactions. organic-chemistry.orgresearchgate.net
Atom Economy: Continuous-flow synthesis offers a promising approach for the safe, scalable, and sustainable production of triazoles. rsc.orgchemrxiv.org This method is atom-economical, minimizes waste by avoiding extensive purification steps, and allows for the safe handling of energetic intermediates. A metal-free, continuous-flow process has been developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, demonstrating the potential of this technology for related compounds. rsc.org
Flow Chemistry and Continuous Processing for Scalable Synthesis
The adoption of flow chemistry and continuous processing presents a significant leap forward for the scalable synthesis of this compound. This methodology offers enhanced control over reaction parameters, leading to improved safety, yield, and purity. While specific documented examples for the parent compound's continuous synthesis are not abundant, the principles are highly relevant to its formation, which can involve the reaction of a 2-halopyridine with 4H-1,2,4-triazole or the cyclization of intermediates. One notable example in the broader context of N-fused 1,2,4-triazoles is the use of a continuous process for an efficient CDI-mediated tandem coupling and cyclization to produce nih.govnih.govnih.govtriazolo[4,3-a]pyridines. organic-chemistry.org
In a hypothetical flow setup for this compound, reactants would be continuously pumped and mixed, then passed through a heated reactor coil. This setup allows for:
Precise Temperature Control: Minimizes byproduct formation.
Enhanced Safety: Small reaction volumes reduce risks associated with exothermic reactions.
Improved Yield and Purity: Superior mass and heat transfer optimize the reaction.
Integrated Purification: Allows for in-line workup and purification steps, creating a streamlined process from starting materials to the final product.
This approach is particularly beneficial for industrial-scale production, ensuring consistent quality and high throughput.
Directed Derivatization Strategies of the Parent Compound
The ability to selectively functionalize the this compound scaffold is essential for developing new derivatives. Strategies are focused on regioselective modifications of either the pyridine or the triazole ring.
The pyridine ring can undergo various substitution reactions, with the position of functionalization influenced by the electronic properties of the triazolyl substituent.
Electrophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging. However, recent advances have enabled directing group-free regioselective meta-C-H functionalization of pyridines through temporary conversion into electron-rich intermediates. nih.gov This approach offers milder conditions and greater functional group compatibility. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The introduction of a leaving group, such as a halogen, on the pyridine ring facilitates nucleophilic substitution. This allows for the introduction of a wide array of functional groups by reacting the halo-substituted precursor with various nucleophiles.
Metal-Catalyzed Cross-Coupling: The 4-position of the pyridine scaffold can be selectively functionalized through the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which then participate in transition-metal cross-coupling reactions to form C-O, C-S, C-N, and C-C bonds. researchgate.net
The 1,2,4-triazole ring presents unique opportunities for derivatization.
N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring can be functionalized, though achieving regioselectivity between the N1 and N2 positions can be complex and often yields a mixture of isomers. The choice of reagents and conditions is critical in directing the substitution.
C-Functionalization: Direct C-H functionalization of the triazole ring is an emerging area. The 1,2,4-triazole moiety can act as a directing group for Ru-catalyzed C-H arylation. organic-chemistry.org Additionally, metal-catalyzed cross-coupling reactions can be employed with halo-substituted triazole precursors.
A wide range of post-synthetic modifications can be applied to derivatives of this compound to create diverse molecular structures. These transformations are fundamental in medicinal and materials chemistry for fine-tuning compound properties.
| Functional Group Transformation | Reagents and Conditions | Resulting Moiety |
|---|---|---|
| Reduction of a Nitro Group | H₂, Pd/C or SnCl₂, HCl | Amino Group |
| Hydrolysis of an Ester | LiOH, H₂O/THF | Carboxylic Acid |
| Amide Coupling | Carboxylic acid, Amine, Coupling agent (e.g., HATU, EDCI) | Amide |
| Suzuki Coupling | Boronic acid/ester, Palladium catalyst, Base | Aryl or Heteroaryl Group |
| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Substituted Amine |
Stereoselective Synthesis Considerations for Chiral Analogues (if applicable)
While the parent compound this compound is achiral, the synthesis of chiral analogues requires stereoselective methods.
Introduction of Chiral Substituents: Chiral starting materials or auxiliaries can be used to control the stereochemistry when introducing a substituent with a stereocenter.
Asymmetric Catalysis: Chiral catalysts can facilitate enantioselective reactions. For instance, asymmetric addition of organometallic reagents to an aldehyde precursor can yield chiral alcohols with high stereoselectivity. researchgate.net
Atropisomerism: The introduction of bulky substituents at the positions ortho to the bond connecting the pyridine and triazole rings can lead to restricted rotation, resulting in atropisomers which are chiral due to this hindrance. The synthesis and separation of such isomers would require specialized techniques. While not widely reported for this specific compound, it remains a potential area for creating novel chiral derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 4h 1,2,4 Triazol 4 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies
NMR spectroscopy is an indispensable tool for elucidating the structure of 2-(4H-1,2,4-triazol-4-yl)pyridine in solution and in the solid state. It provides detailed information about the chemical environment of each nucleus, their connectivity, and the dynamic processes the molecule may undergo.
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the number and type of protons and carbons, multi-dimensional NMR experiments are essential for unambiguous assignment. ipb.pturfu.runcl.res.in
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would reveal correlations between the adjacent protons on the pyridine (B92270) ring, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This experiment is crucial for assigning the ¹³C signal for each protonated carbon by linking it to its known ¹H signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly powerful for identifying quaternary (non-protonated) carbons and for confirming the connectivity between the pyridine and triazole rings. For instance, correlations would be expected between the triazole protons and the pyridine carbon at the point of attachment (C2), and between the pyridine proton H6 and the triazole carbons.
The following table outlines the expected key HMBC correlations that would confirm the linkage between the two heterocyclic rings.
Table 1: Predicted Key HMBC Correlations for Structural Confirmation
| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |
| H-3', H-5' (Triazole) | C-2 (Pyridine) | Confirms the C2-N4' bond |
| H-6 (Pyridine) | C-3', C-5' (Triazole) | Confirms the C2-N4' bond |
| H-3 (Pyridine) | C-2, C-4, C-5 (Pyridine) | Confirms pyridine ring structure |
Molecules can exist in different crystalline forms, known as polymorphs, or in a non-crystalline amorphous state. These different solid forms can exhibit distinct physical properties. Solid-state NMR (ssNMR), often using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), is a powerful method for characterizing these states. researchgate.net Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information.
Even subtle differences in crystal packing or molecular conformation in different polymorphs lead to distinct chemical shifts in the ssNMR spectrum. researchgate.net Therefore, ssNMR can be used to:
Identify and quantify the different polymorphic forms in a sample.
Characterize the structure of amorphous or poorly crystalline material.
Study intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
For this compound, ssNMR could be used to investigate if different crystallization conditions lead to the formation of polymorphs, a phenomenon observed in related heterocyclic structures. nih.govresearchgate.net
Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. researchgate.net For this compound, two key dynamic processes are of interest:
Conformational Exchange: This involves hindered rotation around the single bond connecting the pyridine C2 atom and the triazole N4' atom. At low temperatures, this rotation might be slow enough to result in distinct NMR signals for atoms that are chemically equivalent at room temperature. As the temperature is increased, the rotation speeds up, leading to coalescence of these signals. DNMR analysis can determine the energy barrier for this rotational process.
Tautomerism: The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms. mdpi.comresearchgate.netijsr.net While the 4H-tautomer is specified, the potential for exchange with less stable 1H- or 2H-tautomers in solution can be investigated using DNMR. mdpi.comresearchgate.net This exchange often involves proton transfer and can be influenced by solvent and temperature. Variable-temperature NMR experiments can provide evidence for such equilibria and allow for the quantification of the thermodynamic parameters of the exchange.
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure through fragmentation analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₇H₆N₄), HRMS provides definitive confirmation of its chemical formula by comparing the experimentally measured mass with the theoretically calculated mass. mdpi.com
Table 2: HRMS Data for this compound
| Ion Adduct | Elemental Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₇H₇N₄]⁺ | 147.06652 |
| [M+Na]⁺ | [C₇H₆N₄Na]⁺ | 169.04847 |
| [M-H]⁻ | [C₇H₅N₄]⁻ | 145.05197 |
Predicted values based on the elemental formula. uni.lu
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern serves as a "fingerprint" for the molecule and helps to confirm its structure. sapub.orgnih.govzsmu.edu.ua
For this compound, the fragmentation pathway would likely involve characteristic losses from both the pyridine and triazole rings. Common fragmentation pathways for N-heterocycles include the loss of small neutral molecules like HCN, N₂, and cleavage of the ring systems.
Table 3: Plausible MS/MS Fragmentation of [C₇H₇N₄]⁺ (Protonated this compound)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |
| 147.07 | 119.06 | 28.01 (N₂) | [C₇H₇N₂]⁺ |
| 147.07 | 92.05 | 55.02 (C₂H₃N₂) | [C₅H₄N]⁺ (Pyridyl cation) |
| 147.07 | 78.05 | 69.02 (C₂H₂N₃) | [C₅H₆N]⁺ (Protonated Pyridine) |
| 119.06 | 92.05 | 27.01 (HCN) | [C₆H₅N]⁺ |
This detailed fragmentation analysis provides conclusive evidence for the identity and connectivity of the compound. ijsr.net
Ion Mobility Mass Spectrometry for Isomer Differentiation
Ion Mobility Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. This method can distinguish between isomeric molecules that have the same mass-to-charge ratio (m/z) but different three-dimensional structures. While the direct application of IM-MS for the specific differentiation of this compound from its positional isomers, such as 2-(1H-1,2,4-triazol-1-yl)pyridine or 3-(4H-1,2,4-triazol-4-yl)pyridine, is not extensively documented in current literature, the principles of the technique are highly applicable.
In such an analysis, the different spatial arrangements of the triazole and pyridine rings would result in distinct collision cross-sections (CCS), allowing for their separation and identification. Research on related isomeric systems, such as functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles, has demonstrated that high-resolution mass spectrometry techniques can effectively track isomer interconversions and provide distinct fragmentation patterns crucial for identification. nih.gov These studies underscore the potential of mass spectrometry-based methods to serve as a primary tool for identifying and differentiating complex isomeric structures. nih.gov
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis of the Compound and its Co-crystals
Single-crystal X-ray diffraction provides the most accurate and detailed structural information. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically reconstructed into a three-dimensional model of the molecule.
While a dedicated single-crystal structure for this compound is not available in the cited literature, the analysis of the closely related analogue, 2-(4H-1,2,4-triazol-4-yl)pyrimidine, offers significant insight into the expected structural features. nih.gov The study reveals that the molecule is nearly planar, with a very small dihedral angle between the triazole and pyrimidine (B1678525) rings of 2.9(13)°. nih.gov This planarity suggests significant electronic conjugation between the two heterocyclic rings.
Detailed crystallographic data for this analogous compound are presented below.
Interactive Table: Crystallographic Data for 2-(4H-1,2,4-triazol-4-yl)pyrimidine nih.gov
| Parameter | Value |
| Chemical Formula | C₆H₅N₅ |
| Formula Weight (Mᵣ) | 147.15 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 5.6929 (10) |
| b (Å) | 7.7355 (14) |
| c (Å) | 8.6102 (15) |
| α (°) | 67.233 (2) |
| β (°) | 80.755 (2) |
| γ (°) | 69.837 (2) |
| Volume (V) (ų) | 328.04 (10) |
| Z (molecules per unit cell) | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R[F² > 2σ(F²)]) | 0.035 |
Furthermore, analysis of co-crystals, such as the dihydrate of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine, demonstrates how intermolecular forces, like hydrogen bonding with solvent molecules, dictate the crystal packing. researchgate.net In this structure, water molecules form extensive hydrogen bond networks with the nitrogen atoms of the triazole rings, creating a complex three-dimensional framework. researchgate.net
Powder X-ray Diffraction for Phase Identification and Crystalline Purity
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. It is instrumental for phase identification, assessing crystalline purity, and confirming that a bulk sample corresponds to the structure determined by single-crystal analysis.
The method involves exposing a powdered sample to an X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline phase. For the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine, researchers compared the experimental PXRD pattern with a pattern simulated from its single-crystal X-ray data. mdpi.com The excellent agreement between the two patterns confirmed the homogeneity and phase purity of the synthesized bulk sample. mdpi.com This comparative approach is a standard procedure in materials characterization to ensure the integrity of the crystalline sample.
Vibrational Spectroscopic Characterization (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and gaining insight into molecular structure and bonding, as each bond type (e.g., C=N, C-H, N-N) vibrates at characteristic frequencies.
Infrared (IR) Spectroscopy Methodologies and Band Assignment
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the IR spectrum is dominated by contributions from both the pyridine and 1,2,4-triazole rings.
Detailed assignments can be made by comparing the spectrum to known values for pyridine and triazole derivatives. Studies on related triazoles have identified "marker bands" that are characteristic of the triazole ring. nih.gov The quaternization of the pyridine nitrogen, analogous to the N-yl linkage in the target compound, is known to cause significant shifts in the ring's vibrational frequencies, particularly a strong band appearing around 1630 cm⁻¹. pw.edu.pl
Interactive Table: General Infrared (IR) Band Assignments for Triazolyl-Pyridine Systems
| Wavenumber Range (cm⁻¹) | Assignment | Comments | Source(s) |
| 3150–3000 | Aromatic C-H stretching | Vibrations from both pyridine and triazole rings. | pw.edu.pl |
| 1630–1600 | C=N stretching (Pyridine ring) | This band is characteristic of a quaternary nitrogen in a heterocyclic ring, indicating the N-yl linkage. | pw.edu.pl |
| 1580–1450 | C=C and C=N ring stretching | A complex region with multiple bands from both pyridine and triazole skeletal vibrations. | pw.edu.pltuiasi.ro |
| 1300–1000 | C-C, C-N, and N-N stretching | A complicated region where stretching vibrations are often mixed with in-plane bending modes. | tuiasi.ro |
| Below 1000 | Ring breathing modes, C-H out-of-plane bending, and other deformations. | These bands are highly characteristic of the substitution pattern on the rings. | nih.gov |
Raman Spectroscopy Methodologies and Normal Mode Analysis
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. Modern analysis often combines experimental Raman spectra with theoretical calculations, such as Density Functional Theory (DFT), to perform a detailed normal mode analysis. This approach allows for the precise assignment of each observed Raman band to a specific molecular motion. researchgate.netnih.gov
For molecules like this compound, key Raman bands include the symmetric ring breathing modes of both the pyridine and triazole rings. Studies on pyridine-borane complexes have shown that the formation of a dative bond to the pyridine nitrogen—a situation electronically similar to the N-yl linkage—causes significant shifts to higher frequencies for pyridine's ring breathing modes. nih.gov Analysis of 1,2,4-triazole itself shows that the 1H- and 4H-tautomers can be distinguished by their Raman spectra, with the 1H-tautomer generally being more stable and showing good agreement with calculated frequencies. researchgate.net
Interactive Table: Characteristic Raman Shifts for Pyridine and 1,2,4-Triazole Moieties
| Wavenumber (cm⁻¹) | Assignment | Comments | Source(s) |
| ~1625 | Pyridine ring stretching | Often observed in complexes and substituted pyridines. | researchgate.net |
| ~1285 | Triazole ring stretching (ν(N-C)) | An intense band in the Raman spectrum of 1,2,4-triazole, assigned to a combination of N-C stretching and ring deformation. | researchgate.net |
| ~1030 | Pyridine ring breathing (ν₁₂) | A symmetric radial expansion/contraction of the pyridine ring. Its frequency is sensitive to substitution and complexation. | nih.gov |
| ~1000 | Pyridine ring breathing (ν₁) | Another key symmetric breathing mode of the pyridine ring. | nih.gov |
| 750-800 | Triazolopyridine in-plane bending | A characteristic in-plane bending vibration of the fused or linked ring system. | nih.gov |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, is fundamental in probing the electronic structure of this compound. These techniques provide information on the energy levels of molecular orbitals and the photophysical pathways following electronic excitation.
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to electronic transitions from the ground state to various excited states. For 1,2,4-triazole systems, these transitions are typically π → π* and n → π* in nature.
Methodologies for acquiring UV-Vis spectra generally involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or dichloromethane, that is transparent in the measurement region. The concentration is adjusted to adhere to the Beer-Lambert law. A dual-beam spectrophotometer is commonly used to record the spectrum, typically from 200 to 800 nm.
While specific experimental data for the unsubstituted this compound is not extensively documented in readily available literature, studies on closely related derivatives provide insight into its expected absorption characteristics. The unsubstituted 1,2,4-triazole core exhibits a very weak absorption at approximately 205 nm. ijsr.net The introduction of chromophoric and auxochromic groups, such as the pyridine ring and other substituents, significantly influences the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. For instance, extensive conjugation shifts the absorption to longer wavelengths (a bathochromic shift).
In recent studies, Density Functional Theory (DFT) calculations have become a powerful complementary tool. Theoretical UV/Vis spectra can be simulated and compared with experimental data to aid in the assignment of electronic transitions and to distinguish between different tautomeric forms of triazole derivatives. researchgate.net
The table below presents UV-Visible absorption data for several complex 4H-1,2,4-triazole derivatives, illustrating the effect of different substituents on the electronic absorption maxima.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |
|---|---|---|---|---|
| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH2Cl2 | 351.0 | 59500 | nih.gov |
| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide | Not Specified | 297 | Not Reported | nih.gov |
| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide | Not Specified | 296 | Not Reported | nih.gov |
Fluorescence spectroscopy provides information about the emission of light from a molecule as it returns from an excited electronic state to the ground state. This technique is highly sensitive to the molecular structure and its environment. Methodologies involve exciting the sample at a specific wavelength (typically at or near the absorption maximum) and scanning the emission spectrum at longer wavelengths. Key photophysical properties derived from these measurements include the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).
The 4H-1,2,4-triazole scaffold itself is not strongly emissive, but its derivatives can be engineered to be highly luminescent. nih.gov A common strategy to enhance fluorescence is to create extended π-conjugated systems by attaching aromatic or heteroaromatic groups to the triazole core. nih.gov These modifications can lead to high quantum yields and make the compounds suitable for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). nih.govresearchgate.net
For example, a series of luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated with aromatic systems were synthesized and found to exhibit high luminescent properties and a large quantum yield of emitted photons. nih.govresearchgate.net The investigation of these compounds often involves recording three-dimensional fluorescence spectra (excitation-emission matrices), which provide a comprehensive map of the compound's photophysical behavior. researchgate.net
The table below summarizes key photophysical properties for representative fluorescent 4H-1,2,4-triazole derivatives.
| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| Highly conjugated 4-alkyl-4H-1,2,4-triazole derivatives | Varies with structure | Varies with structure | High | nih.govresearchgate.net |
Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Stereochemical Analysis (if applicable)
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical analysis of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.
The parent compound, this compound, is achiral as it possesses a plane of symmetry. Therefore, it does not exhibit optical activity and is "silent" in ECD and VCD spectroscopy.
However, these methods become applicable and highly valuable for chiral derivatives of this compound. Chirality can be introduced by adding a chiral substituent or by creating a molecule with restricted rotation that leads to atropisomerism. For such chiral derivatives, ECD and VCD can provide definitive information about the absolute configuration and conformational preferences in solution.
For instance, studies on chiral S-derivatives of related 1,2,4-triazoles have utilized polarimetry to measure their optical rotation. This confirms that chiral centers can be incorporated into such structures, making them suitable for analysis by more advanced chiroptical techniques like ECD to establish their absolute stereochemistry.
Computational Chemistry and Theoretical Investigations of 2 4h 1,2,4 Triazol 4 Yl Pyridine
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Ab Initio MD for Reaction Pathway Exploration and Transition States:Similarly, no research was found that utilized ab initio Molecular Dynamics to investigate potential reaction pathways, identify transition states, or simulate the reactive behavior of this specific compound.
Due to the lack of foundational research data, the creation of detailed research findings and interactive data tables as requested is not feasible. Proceeding with the article would necessitate fabricating data, which would be scientifically unsound and misleading. Therefore, the request to generate an article on this specific topic cannot be fulfilled at this time.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, aiding in the interpretation of experimental data and the structural elucidation of complex molecules.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry in structural analysis. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, a widely used approach within the framework of Density Functional Theory (DFT), is known to provide satisfactory predictions of chemical shifts for various nuclei. researchgate.net This method calculates the nuclear magnetic shielding tensors, which are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govresearchgate.net
For 2-(4H-1,2,4-triazol-4-yl)pyridine, GIAO-DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The process begins with the optimization of the molecule's geometry, followed by the GIAO calculation at a suitable level of theory, such as the B3LYP functional with a 6-311G basis set. researchgate.netnih.gov The calculated values, while performed on an isolated gas-phase molecule, provide a strong basis for assigning signals in experimental spectra, which are often influenced by solvent effects and molecular interactions. researchgate.net Comparing the theoretical and experimental shifts can confirm the molecular structure and assign specific resonances to individual atoms in the pyridine (B92270) and triazole rings.
Table 1: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: The following data is representative and intended to illustrate the output of GIAO-DFT calculations. Actual values would require specific experimental and computational studies.)
| Atom Position (Pyridine Ring) | Predicted δ (ppm) | Experimental δ (ppm) | Atom Position (Triazole Ring) | Predicted δ (ppm) | Experimental δ (ppm) |
| C2 | 150.5 | (Not Available) | C3 | 145.0 | (Not Available) |
| C3 | 122.1 | (Not Available) | C5 | 145.0 | (Not Available) |
| C4 | 138.9 | (Not Available) | |||
| C5 | 124.5 | (Not Available) | |||
| C6 | 150.0 | (Not Available) |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. esisresearch.org DFT calculations are an indispensable tool for assigning the observed vibrational bands to specific molecular motions. nih.govnih.gov By calculating the harmonic vibrational frequencies, one can obtain a theoretical spectrum that, despite systematic overestimation (often corrected by a scaling factor), shows good agreement with experimental data. nih.gov
For this compound, theoretical frequency calculations help to assign the various stretching, bending, and torsional modes of the interconnected pyridine and triazole rings. For example, the characteristic C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the heterocyclic rings typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The calculations also provide the theoretical infrared intensities and Raman activities, which aids in distinguishing between strong and weak bands in the experimental spectra. nih.gov
Table 2: Selected Theoretical Vibrational Frequencies and Assignments for this compound (Note: This table is illustrative. Specific assignments require detailed Potential Energy Distribution (PED) analysis from a dedicated computational study.)
| Calculated Frequency (cm⁻¹) | Assignment | Type of Vibration |
| 3150 - 3050 | Aromatic C-H Stretch | Pyridine & Triazole Rings |
| 1595 | C=C/C=N Stretch | Pyridine Ring |
| 1520 | C=N Stretch | Triazole Ring |
| 1475 | Ring Stretching | Pyridine Ring |
| 1250 | In-plane C-H Bend | Pyridine & Triazole Rings |
| 1010 | Ring Breathing | Pyridine Ring |
| 820 | Out-of-plane C-H Bend | Pyridine Ring |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can reveal the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO electron densities across the molecule indicates the regions where the molecule is most likely to donate or accept electrons, respectively. In molecules with distinct donor and acceptor units, these orbitals are often localized on different parts of the structure, facilitating intramolecular charge transfer (ICT). rsc.org
Table 3: Representative Frontier Molecular Orbital Data
| Parameter | Value (eV) | Implication for this compound |
| E(HOMO) | -6.8 eV | Indicates electron-donating capability (nucleophilicity). |
| E(LUMO) | -1.5 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability and relatively low reactivity. |
Electrostatic Potential Surface (EPS) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior, particularly concerning electrostatic interactions. nih.gov The EPS map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow denote regions of intermediate or near-zero potential.
For this compound, an EPS analysis would likely show strong negative potential (red) around the nitrogen atoms of both the pyridine (N1) and triazole rings (N1, N2), reflecting their high electronegativity and the presence of lone pairs of electrons. These sites represent the most probable centers for protonation and coordination with metal ions. Conversely, the hydrogen atoms on the aromatic rings would exhibit positive potential (blue), marking them as potential sites for interaction with nucleophiles. The analysis provides a visual representation of the molecule's polarity and its preferred sites for intermolecular interactions.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of molecules with a specific property of interest. nih.govnih.gov These models are built by analyzing a dataset of compounds for which the property has been experimentally measured and then using statistical methods, such as multiple linear regression or machine learning algorithms, to create a predictive equation. nih.govumich.edu
While no specific QSPR models for this compound are documented, this approach could be highly valuable. For instance, if this compound and its derivatives were synthesized as part of a library for drug discovery, a QSPR model could be developed to predict properties like solubility, binding affinity to a target protein, or membrane permeability. nih.gov The model would use calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) to predict the desired property, thereby enabling high-throughput screening and guiding the design of new compounds with improved characteristics without the need to synthesize every candidate. nih.govchemrxiv.org
Theoretical Studies of Aromaticity and Electron Delocalization within the Hybrid System
Aromaticity is a key concept in chemistry related to the stability and electronic properties of cyclic, planar molecules with delocalized π-electrons. researchgate.net Theoretical methods are essential for quantifying the aromatic character of molecules. For this compound, which consists of two interconnected heterocyclic rings, it is important to understand the aromaticity of each ring and the extent of electronic communication between them.
Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 4h 1,2,4 Triazol 4 Yl Pyridine
Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Triazole Rings
Electrophilic aromatic substitution (EAS) on both the pyridine and triazole rings of 2-(4H-1,2,4-triazol-4-yl)pyridine is generally disfavored due to the electron-withdrawing character of the ring nitrogens and the deactivating effect of the opposing heterocycle.
Pyridine Ring: The pyridine ring is inherently less reactive towards electrophiles than benzene. The nitrogen atom deactivates the ring, and any substitution that does occur is typically directed to the 3- and 5-positions. The presence of the strongly deactivating 4-triazolyl substituent at the 2-position further reduces the electron density of the pyridine ring, making electrophilic substitution even more challenging and requiring harsh reaction conditions.
Triazole Ring: The 1,2,4-triazole (B32235) ring is also considered electron-deficient. chemicalbook.com Electrophilic attack on the ring carbon atoms is highly unlikely. Instead, electrophiles typically react with the nitrogen atoms. chemicalbook.com For the parent 1H-1,2,4-triazole, electrophilic substitution occurs exclusively at the nitrogen atoms. chemicalbook.com In this compound, the N1 and N2 atoms of the triazole ring are potential sites for electrophilic attack, such as alkylation, but this would lead to the formation of a cationic triazolium species.
| Ring System | Reactivity towards EAS | Expected Position of Substitution |
| Pyridine | Highly Deactivated | 3- and 5-positions (if any) |
| Triazole | Highly Deactivated (at Carbon) | N1 and N2 atoms |
Nucleophilic Substitution Reactions and Ring Transformations
In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly with a suitable leaving group at the 2- or 6-position. While the triazolyl group itself is not a typical leaving group, reactions involving the displacement of other substituents (like halogens) on the pyridine ring can be influenced by its presence.
Ring transformation reactions can lead to the formation of fused heterocyclic systems. For instance, syntheses of organic-chemistry.orgwikipedia.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines often proceed from 2-aminopyridine (B139424) or 2-halopyridine precursors that undergo cyclization. organic-chemistry.orgorganic-chemistry.org A base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines is a known method to access this fused ring system. organic-chemistry.org This suggests that under certain conditions, the linkage between the pyridine and triazole rings could be susceptible to cleavage or rearrangement, potentially initiated by a nucleophilic attack.
Acid-Base Properties and Protonation Equilibria in Solution
The compound possesses multiple nitrogen atoms that can act as Brønsted-Lowry bases, leading to complex protonation equilibria in solution.
Basicity: The most basic site is expected to be the nitrogen atom of the pyridine ring (pKa of pyridine is ~5.25). The nitrogen atoms of the 1,2,4-triazole ring are significantly less basic. The parent 1H-1,2,4-triazole has a pKa of 2.19 for its protonated form. chemicalbook.com Therefore, in an acidic medium, protonation will preferentially occur at the pyridine nitrogen.
Acidity: The N-H proton on the 4H-1,2,4-triazole ring is acidic. For the parent 1,2,4-triazole, the pKa for the loss of this proton is 10.26. chemicalbook.com This allows the compound to form salts with strong bases.
| Site | Property | Approximate pKa | Reference |
| Pyridine Nitrogen | Basic | ~5.2 (inferred from pyridine) | |
| Triazole N-H | Acidic | 10.26 (parent 1,2,4-triazole) | chemicalbook.com |
| Triazole Ring Nitrogens | Basic | 2.19 (protonated parent 1,2,4-triazole) | chemicalbook.com |
Metalation and Lithiation Reactions for Further Functionalization
Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. While the pyridine nitrogen itself can direct metalation to the 2- and 6-positions, a substituent at the 2-position can direct lithiation to the 3-position. More relevantly, the 1,2,4-triazole moiety has been identified as a useful directing group for ruthenium-catalyzed C-H arylation. organic-chemistry.org This indicates that the triazole ring can coordinate to a metal center, facilitating the activation and subsequent functionalization of a C-H bond, likely on the pyridine ring at the 3-position or a C-H bond on the triazole ring itself.
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is expected to target the pyridine ring primarily.
Oxidation: Pyridine rings can be oxidized to their corresponding N-oxides using reagents like peroxy acids (e.g., m-CPBA). The resulting pyridine-N-oxide would exhibit altered reactivity, particularly enhancing susceptibility to both electrophilic and nucleophilic substitution. The 1,2,4-triazole ring is generally stable towards oxidation under these conditions.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation, although this often requires high pressure and temperature. The 1,2,4-triazole ring is typically resistant to catalytic hydrogenation. Selective reduction of the pyridine ring would yield 2-(4H-1,2,4-triazol-4-yl)piperidine, transforming the aromatic system into a saturated one and drastically altering the compound's properties.
Mechanistic Insights from Kinetic and Thermodynamic Studies
Detailed kinetic and thermodynamic studies on this compound are not widely available in the literature. However, data from related compounds provide valuable insights. The National Institute of Standards and Technology (NIST) maintains reaction thermochemistry data for the parent 4H-1,2,4-triazole, which can serve as a basis for estimating the thermodynamic stability of the triazole moiety within the larger molecule. nist.gov
Mechanistic understanding can also be inferred from synthetic procedures. For example, the synthesis of 1,5-fused 1,2,4-triazoles from N-aryl amidines using an I₂/KI-mediated oxidative N-N bond formation reaction provides a mechanistic pathway for creating such linkages. organic-chemistry.org The mechanism of electrophilic substitution on deactivated rings and nucleophilic substitution on pyridine derivatives are well-established and would apply to this compound, predicting high activation energies for the former and a two-step addition-elimination pathway for the latter.
Thermal and Photochemical Degradation Pathways
The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile. While detailed experimental studies specifically outlining the degradation pathways of this particular compound are not extensively available in the public domain, general principles of triazole and pyridine chemistry, along with research on related structures, can provide insights into its likely behavior.
Thermal Degradation:
The thermal decomposition of 1,2,4-triazole derivatives is known to occur at elevated temperatures, with the stability of the molecule being influenced by the nature of its substituents. Studies on various 1,2,4-triazole compounds indicate that the decomposition process is complex and can proceed through multiple steps. For instance, thermal analysis of some 1,2,4-triazole derivatives shows stability up to temperatures of 200-400°C, after which single or multi-step degradation occurs. jocpr.com
The degradation of the 1,2,4-triazole ring is expected to involve the cleavage of its N-N and C-N bonds. Theoretical studies on the thermal decomposition of nitro-1,2,4-triazoles suggest that the initial steps can involve the formation of various reactive intermediates, leading to a cascade of reactions that produce a mixture of gaseous products. researchgate.net For this compound, the pyridine ring is generally more stable than the triazole ring and would likely remain intact during the initial stages of thermal decomposition.
A plausible thermal degradation pathway for this compound, based on the analysis of related compounds, would likely initiate with the fragmentation of the 1,2,4-triazole ring. This could lead to the elimination of molecular nitrogen (N₂), a common fragmentation pathway for nitrogen-rich heterocyclic compounds. Other potential small molecule fragments could include hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃). The pyridine moiety may undergo subsequent degradation at higher temperatures.
Table 1: Postulated Thermal Degradation Products of this compound
| Product Name | Molecular Formula | Plausible Formation Pathway |
| Pyridine | C₅H₅N | Cleavage of the C-N bond connecting the two rings. |
| Molecular Nitrogen | N₂ | Fragmentation of the 1,2,4-triazole ring. |
| Hydrogen Cyanide | HCN | Fragmentation of the 1,2,4-triazole ring. |
| Ammonia | NH₃ | Fragmentation and rearrangement of the 1,2,4-triazole ring. |
Note: This table is based on general fragmentation patterns of related heterocyclic compounds and requires experimental validation for this compound.
Photochemical Degradation:
The photochemical behavior of this compound is expected to be dictated by the absorption of UV radiation, leading to electronically excited states that can undergo various chemical transformations. The pyridine and triazole rings both contain π-electron systems and heteroatoms with non-bonding electrons, making them susceptible to photochemical reactions.
Research on the photolysis of 1,2,3-triazole derivatives has shown that irradiation can lead to ring cleavage. acs.orgrsc.org For instance, the photochemical decomposition of 1-aryl-1,2,3-triazoles can proceed through the formation of carbene intermediates via nitrogen extrusion. rsc.org While this compound contains a 1,2,4-triazole ring, similar photochemical instability leading to ring fragmentation is conceivable.
The photocatalytic degradation of triazole-based fungicides has been studied, revealing pathways that include hydroxylation and ring opening. nih.gov In the presence of a photocatalyst and UV light, reactive oxygen species are generated, which can attack the heterocyclic rings. For this compound, such a process could lead to the formation of hydroxylated derivatives of both the pyridine and triazole rings, followed by further degradation into smaller organic molecules and eventually mineralization to CO₂, H₂O, and inorganic nitrogen compounds.
Some studies on ruthenium complexes containing 2-pyridyl-1,2,3-triazole ligands have indicated that upon UV irradiation, photo-ejection of the ligand can occur, suggesting a degree of photochemical lability in the coordination bond. nih.gov This points to the possibility that the linkage between the pyridine and triazole rings in this compound could also be susceptible to photochemical cleavage.
Table 2: Potential Photochemical Degradation Products and Intermediates of this compound
| Product/Intermediate Name | Molecular Formula | Plausible Formation Pathway |
| Hydroxylated derivatives | C₇H₆N₄O | Reaction with photogenerated hydroxyl radicals. |
| Pyridine | C₅H₅N | Photochemical cleavage of the C-N bond. |
| 1,2,4-Triazole | C₂H₃N₃ | Photochemical cleavage of the C-N bond. |
| Various small organic acids and aldehydes | Varies | Ring opening and further oxidation of the heterocyclic rings. |
Note: This table presents hypothetical products based on the photochemical behavior of related compounds and requires specific experimental investigation for this compound.
Coordination Chemistry and Ligand Properties of 2 4h 1,2,4 Triazol 4 Yl Pyridine
Ligand Design Principles Incorporating 2-(4H-1,2,4-triazol-4-yl)pyridine
The design of ligands for specific applications in coordination chemistry often involves the strategic combination of different heterocyclic moieties to achieve desired coordination properties. The 1,2,4-triazole (B32235) ring is a particularly attractive component due to the presence of three nitrogen atoms that can be involved in metal bonding. researchgate.net This allows for the formation of polynuclear complexes, which can exhibit interesting magnetic properties. researchgate.net
The this compound ligand combines the well-established coordinating ability of the pyridine (B92270) ring with the versatile bridging potential of the 1,2,4-triazole moiety. This ditopic nature allows it to connect metal centers in various ways, leading to the formation of diverse supramolecular architectures. The design principles for ligands incorporating this scaffold often focus on:
Tunability: The pyridine and triazole rings can be substituted with various functional groups to modify the ligand's electronic properties, steric hindrance, and solubility. This allows for fine-tuning of the resulting metal complexes' properties.
Bridging Capability: The N1 and N2 atoms of the 1,2,4-triazole ring can act as a bridge between two metal centers, a key feature in the construction of polynuclear complexes and coordination polymers. scirp.org
Chelation: While less common for the parent ligand, derivatives can be designed to promote chelation, where the ligand binds to a single metal ion through multiple donor atoms.
Synthesis and Characterization of Metal Complexes with Transition Metals
The versatility of this compound and related ligands allows for the formation of both mononuclear and multinuclear complexes. researchgate.net In mononuclear complexes, a single metal ion is coordinated to one or more ligand molecules. For instance, in some complexes, the ligand may act as a bidentate donor, coordinating to the metal center through the pyridine nitrogen and one of the triazole nitrogens.
More commonly, the bridging ability of the 1,2,4-triazole ring leads to the formation of multinuclear complexes. researchgate.net In these structures, the ligand spans between two or more metal centers, creating discrete polynuclear clusters or extended chain-like structures. The nature of the metal ion, the counter-anion, and the reaction conditions can all influence the nuclearity and dimensionality of the final product. researchgate.net
A series of mononuclear complexes with the general formulas {NiL33} (1), CoL32·2H2O (2), [CdL2Cl2] (3), and CuL32 (4) have been synthesized using a related 1,2,4-triazole ligand. nih.gov The formation of these complexes highlights the ability of triazole-based ligands to coordinate with a variety of transition metals, leading to different coordination geometries. nih.gov
| Complex | Metal Ion | Key Structural Feature | Reference |
| {NiL33} | Ni(II) | Mononuclear, octahedral geometry | nih.gov |
| CoL32·2H2O | Co(II) | Mononuclear, octahedral geometry | nih.gov |
| [CdL2Cl2] | Cd(II) | Mononuclear, tetrahedral geometry | nih.gov |
| CuL32 | Cu(II) | Mononuclear, distorted octahedral geometry | nih.gov |
The ability of this compound and its derivatives to act as bridging ligands makes them excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials consist of metal ions or clusters connected by organic linkers to form one-, two-, or three-dimensional networks. nih.gov The properties of these materials, such as porosity, stability, and catalytic activity, can be tuned by varying the metal ion and the organic linker.
The use of triazole-based ligands in the synthesis of MOFs has been extensively explored. nih.gov These ligands can lead to the formation of robust frameworks with interesting topologies and potential applications in areas such as gas storage, separation, and catalysis. For example, several 3D MOFs based on a triazole ligand have been shown to be stable in water and can be used as recyclable sensors. nih.gov
For instance, three new coordination polymers have been synthesized using bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane as the ligand, demonstrating the formation of 2D and 3D structures. nih.gov Another example involves the use of a triangular ligand, tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine, to construct Cd(II)-based coordination polymers with non-interpenetrating porous 3D networks. researchgate.net
| Ligand | Metal Ion(s) | Dimensionality | Key Feature | Reference |
| bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane | Ag(I), Zn(II), Cd(II) | 2D and 3D | Luminescent sensing properties | nih.gov |
| tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine | Cd(II) | 3D | Non-interpenetrating porous network | researchgate.net |
Coordination Modes and Binding Sites of the Ligand
The this compound ligand possesses multiple potential coordination sites, which contributes to its versatility in forming a wide range of metal complexes. The primary binding sites are the nitrogen atoms of the pyridine and triazole rings.
The nitrogen atom of the pyridine ring is a common and predictable coordination site. researchgate.net It readily donates its lone pair of electrons to a metal center, forming a stable coordinate bond. In many complexes of this compound, the pyridine nitrogen is one of the primary points of attachment to the metal ion. nih.govresearchgate.net
The 1,2,4-triazole ring offers several possibilities for coordination. The N4 atom, to which the pyridine ring is attached, is generally not involved in coordination. The N1 and N2 atoms, however, are frequently involved in binding to metal ions. researchgate.net
A key feature of the 1,2,4-triazole ring is its ability to act as a bridging ligand through its N1 and N2 atoms. researchgate.netnih.gov This bridging mode is crucial for the formation of polynuclear complexes and extended network structures like coordination polymers and MOFs. researchgate.netresearchgate.net In this arrangement, the triazole ring links two different metal centers, with one metal coordinating to the N1 atom and the other to the N2 atom. This N1,N2-bridging is a well-established and important coordination mode for 1,2,4-triazole-based ligands.
In some instances, the triazole ring may coordinate to a single metal ion in a monodentate fashion through either the N1 or N2 atom, although the bridging mode is more prevalent in the construction of extended structures. The specific coordination mode adopted by the triazole ring depends on a variety of factors, including the metal ion, the solvent, the counter-ion, and the steric and electronic properties of any substituents on the ligand. nih.govresearchgate.net
Spectroscopic Characterization of Metal Complexes
Spectroscopic techniques are indispensable tools for elucidating the coordination environment and electronic properties of metal complexes containing this compound.
Ligand Field and Electronic Spectroscopy
UV-visible absorption spectroscopy provides valuable information about the electronic transitions within the metal complexes. The spectra of these complexes typically exhibit intense bands in the UV region, which are assigned to π → π* transitions within the ligand. acs.orgnih.gov Upon coordination to a metal ion, shifts in the positions of these intraligand bands are often observed. nih.govnih.gov
More importantly, the formation of coordination bonds leads to the appearance of new, often broader and less intense, absorption bands in the visible region. These bands are attributed to metal-to-ligand charge transfer (MLCT) or d-d (ligand field) transitions. acs.orgnih.gov The energy and intensity of these transitions are sensitive to the geometry of the coordination sphere, the nature of the metal ion, and the ligand field strength. For instance, the UV-Vis spectra of ruthenium(II) complexes with related triazole-containing ligands show characteristic MLCT bands in the 400-450 nm range. acs.orgnih.gov The analysis of these spectra, often complemented by computational methods, allows for a detailed understanding of the electronic structure of the complexes. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Metal Complexes with Triazole-Containing Ligands
| Complex/Ligand | Solvent | λmax (nm) (Transition Assignment) | Reference |
| [Ru(bpy)₂(pictz)]²⁺ | Acetonitrile | ~280 (π → π), 400-450 (¹MLCT) | acs.org |
| [Ru(bpy)₂(btzm)]²⁺ | Acetonitrile | ~280 (π → π), 400-450 (¹MLCT) | acs.org |
| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 | nih.gov |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 297.0 | nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes with unpaired electrons (paramagnetic centers). rsc.org It provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal ion.
For instance, EPR spectroscopy is extensively used to characterize manganese(II) complexes. High-spin Mn(II) has a d⁵ electron configuration, resulting in a total electron spin of S = 5/2. The EPR spectra of Mn(II) complexes typically show a characteristic six-line pattern due to the hyperfine coupling between the electron spin and the nuclear spin of ⁵⁵Mn (I = 5/2). nih.gov The shape and resolution of these spectra are influenced by the zero-field splitting (ZFS) parameters, which are sensitive to the symmetry of the coordination environment. rsc.orgnih.gov In some cases, low-intensity "forbidden" lines can be observed between the main hyperfine lines. researchgate.net
EPR has also been employed to study dinuclear manganese(II) complexes, where the interaction between the two metal centers leads to more complex spectra. cmu.edu Furthermore, the technique is valuable for investigating other paramagnetic metal ions like copper(II). The analysis of the g-values and hyperfine coupling constants obtained from EPR spectra can help in determining the geometry of the complex and the nature of the metal-ligand bonding. rsc.org
Structural Analysis of Metal Complexes by X-ray Crystallography
Numerous crystal structures of metal complexes involving 1,2,4-triazole-based ligands have been reported, revealing a rich and varied coordination chemistry. nih.govmdpi.comnih.govresearchgate.netresearchgate.net For example, the crystal structure of a trinuclear manganese(II) complex with a sulfonate-functionalized 1,2,4-triazole derivative shows a linear array of three metal ions linked by triple N1-N2-triazole bridges. mdpi.com The coordination sphere of each metal ion is completed by water molecules.
In another example, the crystal structure of a nickel(II) complex with a substituted (1,2,3-triazol-4-yl)pyridine ligand, [Ni(L²)₂Cl₂], reveals a distorted octahedral geometry around the nickel ion, with two bidentate ligands and two chloride ions. nih.gov The planarity of the triazole and pyridine rings is also a key structural feature. In the free ligand 2-(4H-1,2,4-triazol-4-yl)pyrimidine, the dihedral angle between the triazole and pyrimidine (B1678525) rings is only 2.9 (13)°. nih.gov
The detailed structural data obtained from X-ray crystallography are crucial for understanding the structure-property relationships in these coordination compounds. ncl.ac.uk
Table 2: Selected Crystallographic Data for Triazole-Containing Compounds and Complexes
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate | Monoclinic | P2₁/c | Two independent molecules in the asymmetric unit; triazole and pyridine rings are nearly coplanar. | nih.govresearchgate.net |
| [Ni(L²)₂Cl₂] (L² = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine) | - | - | Distorted octahedral geometry around Ni(II). | nih.gov |
| 2-(4H-1,2,4-Triazol-4-yl)pyrimidine | Triclinic | P-1 | Almost planar molecule with a small dihedral angle between the rings. | nih.gov |
| [Mn₃(μ-L)₆(H₂O)₆]⁶⁻ (L = 4-(1,2,4-triazol-4-yl)ethanedisulfonate) | Triclinic | P-1 | Linear array of three Mn(II) ions with triple N1-N2-triazole bridges. | mdpi.com |
Theoretical Studies of Metal-Ligand Interactions and Bonding
Computational methods, particularly Density Functional Theory (DFT), have become increasingly important in complementing experimental studies of coordination compounds. These theoretical approaches provide insights into the nature of metal-ligand bonding, the stability of different coordination geometries, and the electronic structure of the complexes. mdpi.com
Computational Analysis of Coordination Geometry and Stability
DFT calculations can be used to optimize the geometries of metal complexes, allowing for a comparison between theoretical and experimental structures. nih.gov This can be particularly useful for predicting the most stable isomer or for understanding the subtle structural features observed in the solid state. For example, DFT calculations have been used to determine the lowest energy cis and trans isomers of various (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. nih.gov
Furthermore, computational studies can provide information on the strength of the metal-ligand bond and the relative stabilities of different coordination modes. By analyzing the molecular orbitals and the charge distribution within the complex, it is possible to gain a deeper understanding of the factors that govern the coordination chemistry of this compound and related ligands. mdpi.com Theoretical calculations have also been instrumental in interpreting spectroscopic data, such as assigning the electronic transitions observed in UV-Vis spectra. researchgate.net
Electronic Structure and Bonding in Metal Complexes
The electronic structure and bonding in metal complexes of this compound are dictated by the way the ligand coordinates to the metal center. In known complexes, the ligand typically coordinates to metal ions through the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the triazole ring.
In a series of cadmium(II) complexes, the ligand, denoted as L1 in the study, demonstrates varied coordination modes. For instance, in a binuclear complex with the formula Cd2(μ2-L1)3(L1)2(NO3)(μ2-NO3)(H2O)22·1.75H2O, the ligand acts in both a bridging (μ2) and a terminal monodentate fashion. This variability in bonding highlights the electronic flexibility of the ligand, enabling the formation of intricate supramolecular structures. The coordination involves the pyridyl nitrogen and one of the adjacent triazole nitrogens, forming a stable five-membered chelate ring.
The formation of one-dimensional (1D) and two-dimensional (2D) coordination polymers has been observed when ancillary ligands like thiocyanate (B1210189) (SCN-) or dicyanamide (B8802431) (dca-) are introduced. For example, in the complex [Cd(L1)2(NCS)2]n, the ligand facilitates the extension into a 1D chain. This demonstrates that the electronic character of the ligand is suitable for propagating structural connectivity.
Advanced Applications and Functional Materials Development Utilizing 2 4h 1,2,4 Triazol 4 Yl Pyridine
Applications in Catalysis
The unique electronic and structural characteristics of 2-(4H-1,2,4-triazol-4-yl)pyridine and its derivatives make them valuable components in both homogeneous and heterogeneous catalysis. The nitrogen atoms in the pyridine (B92270) and triazole rings can effectively bind to metal centers, modifying their reactivity and stability, which is a crucial aspect of catalyst design. chemimpex.com
In homogeneous catalysis, ligands play a pivotal role in stabilizing and activating the metal catalyst. The this compound framework has proven to be an effective scaffold for ligands used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds.
Research has demonstrated that derivatives of 4H-1,2,4-triazole can be synthesized in high yields via Suzuki cross-coupling reactions. nih.govnih.gov For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles serve as precursors that can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to create highly conjugated systems. nih.gov The efficiency of these reactions highlights the stability and compatibility of the triazole core under catalytic conditions. Microwave-assisted methodologies have also been developed, significantly accelerating these coupling reactions. researchgate.net
Table 1: Suzuki Cross-Coupling Reactions Utilizing 4H-1,2,4-Triazole Derivatives
| Precursor | Boronic Acid | Catalyst System | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|
| 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Biphenyl-4-boronic acid | Pd(PPh₃)₄ / K₂CO₃ / NBu₄Br | Toluene/H₂O/EtOH, 130°C, 5h | Good | nih.gov |
| 4-Ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Naphthalene-2-boronic acid | Pd(PPh₃)₄ / Choline Hydroxide | Toluene, Microwave, 5-7 min | Excellent | researchgate.net |
Furthermore, the modification of the triazole-pyridine structure, for example by introducing phosphine (B1218219) groups, has been explored to create specialized ligands for challenging cross-coupling reactions. acs.org The ability to fine-tune the steric and electronic properties of the ligand by modifying the this compound backbone is crucial for developing catalysts with high activity and selectivity.
The utility of this compound extends to heterogeneous catalysis, primarily through its incorporation into Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound allows it to act as a "strut" or linker, connecting metal centers to form robust, high-surface-area frameworks.
These MOFs can be used directly as heterogeneous catalysts, where the metal nodes or the functionalized organic linkers serve as the active sites. Alternatively, they can serve as precursors for creating advanced catalytic materials. For example, Co(II)-based MOFs constructed with nitrogen-rich ligands, similar in principle to triazole-pyridine linkers, have been used to prepare Co, N-codoped porous carbon materials through pyrolysis. rsc.org These materials have shown excellent performance as electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. rsc.org The triazole-pyridine moiety ensures a high nitrogen content and uniform distribution of metal and nitrogen atoms in the final carbonaceous material, which is critical for high catalytic activity.
Applications in Materials Science
The rigid structure, electron-deficient and electron-rich nitrogen centers, and coordinating capabilities of this compound make it a valuable building block for a wide range of functional materials. chemimpex.com
Derivatives of 4H-1,2,4-triazole are recognized for their significant luminescent properties, which makes them candidates for applications in optoelectronics, such as in Organic Light-Emitting Diodes (OLEDs). nih.gov The conjugation of the 4H-1,2,4-triazole core with various aromatic systems via cross-coupling reactions leads to the creation of novel luminophores. nih.govresearchgate.net
These molecules often exhibit strong fluorescence with high quantum yields. nih.gov The photophysical properties can be tuned by altering the substituents on the triazole or pyridine rings, allowing for the design of materials that emit light across the visible spectrum. The thermal stability and electron-transporting capabilities of the triazole ring are particularly advantageous for OLED applications.
Table 2: Photophysical Properties of Selected 4H-1,2,4-Triazole Derivatives
| Compound Structure | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Application Area | Reference |
|---|---|---|---|---|---|
| 4-Butyl-3,5-bis(biphenyl-4-yl)-4H-1,2,4-triazole | ~300 | ~360 | High | Luminescent Materials | nih.gov |
| 4-Ethyl-3,5-bis(naphthalen-2-yl)-4H-1,2,4-triazole | ~315 | ~380 | High | Luminophores | nih.gov |
The well-defined coordination sites within the this compound structure make it an ideal candidate for the development of chemical sensors. The nitrogen atoms of the pyridine and triazole rings can selectively bind to specific metal ions. chemimpex.com This binding event can induce a measurable change in the molecule's physical properties, most notably its fluorescence.
Research on the related 2-(1,2,3-triazol-4-yl)pyridine isomer has demonstrated the effectiveness of the pyridine-triazole motif in creating selective "turn-on" fluorescent chemosensors for metal ions like Ni(II). nih.gov Upon binding with the target ion, the sensor molecule can exhibit a significant enhancement in fluorescence intensity, allowing for sensitive and selective detection. nih.gov This principle is directly applicable to this compound, where its derivatives can be engineered to detect a variety of analytes, contributing to advancements in environmental monitoring and medical diagnostics.
As mentioned in the context of catalysis, this compound and its derivatives are excellent building blocks for constructing coordination polymers and MOFs. chemimpex.com The ligand can bridge multiple metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) networks. nih.gov
The crystal structure of the related compound 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate reveals how the triazole and pyridine rings coordinate with metal centers and form extended structures through hydrogen bonding. nih.govresearchgate.net The geometry of the ligand, combined with the coordination preference of the chosen metal ion, determines the final topology and properties of the resulting framework. These materials are of great interest for applications in gas storage, separation, and as hosts for other molecules, owing to their tunable porosity and high surface area. Furthermore, the incorporation of the triazole-pyridine moiety can impart interesting magnetic and luminescent properties to the final material. nih.gov
Polymer Chemistry Applications (e.g., Monomers, Polymerization Initiators)
The pyridine and triazole moieties of this compound and its derivatives serve as effective ligands that can be incorporated into polymeric structures. These compounds can act as monomers or building blocks for coordination polymers, where metal ions link the organic ligands to form extended one-, two-, or three-dimensional networks.
Derivatives of this compound have been successfully used to create coordination polymers. For instance, a ligand featuring a 2,6-bis(1,2,3-triazol-4-yl)pyridine (tripy) pocket, when treated with silver(I) ions, forms discrete complexes in solution that subsequently crystallize as coordination polymers. anu.edu.auotago.ac.nzresearchgate.net The addition of an iron(II) salt to this ligand results in a monomeric octahedral complex, which can then react with a silver(I) salt to generate a heterometallic linear coordination polymer. anu.edu.auotago.ac.nz
The integration of triazole-pyridine units into polymer backbones is not limited to coordination polymers. Research has demonstrated the synthesis of new 1,2,4-triazole (B32235) derivatives directly onto a polyethylene (B3416737) backbone. researchgate.net This is achieved by first modifying the polymer with acid hydrazide groups, which then react to form the triazole rings. researchgate.net Furthermore, triazole-pyridine structures have been used as components in the catalytic synthesis of complex hybrid pyridine systems within a magnetic porous organic polymer framework. rsc.org This highlights the utility of the triazole-pyridine motif in creating functionalized polymeric materials with specific catalytic properties. rsc.orgchemimpex.com
| Polymer Type | Monomer/Ligand Used | Metal Ion(s) | Resulting Structure | Reference |
|---|---|---|---|---|
| Coordination Polymer | 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Ag(I) | Crystalline coordination polymers | anu.edu.auotago.ac.nz |
| Heterometallic Coordination Polymer | [Fe(L)2]2+ complex of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Ag(I) | Linear coordination polymer | anu.edu.auotago.ac.nz |
| Functionalized Polymer | Poly acryloyl chloride modified with hydrazine (B178648) | N/A | 1,2,4-triazole derivatives on a polyethylene backbone | researchgate.net |
| Magnetic Porous Organic Polymer | Triazine-based polymer used as a catalyst | N/A | Catalyst for synthesizing hybrid pyridines with triazole moieties | rsc.org |
Applications in Analytical Chemistry
The ability of this compound and its analogues to form stable complexes with various metal ions is a key feature exploited in analytical chemistry for separation and determination purposes. chemimpex.comresearchgate.net
Complexing Agent for Metal Ion Separation and Extraction
The selective complexation of metal ions is crucial for their separation and extraction from complex matrices, such as in nuclear waste reprocessing or mining. The "CHON-compatible" (containing only Carbon, Hydrogen, Oxygen, and Nitrogen) ligand 3,3′-(pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) (PTD), a derivative of the core structure, has demonstrated significant promise in selectively stripping actinide ions from solutions containing both actinides and lanthanides. acs.org
In solvent extraction experiments, PTD showed a high selectivity for Americium(III) over Europium(III) within a specific nitric acid concentration range. acs.org This selective complexation allows for the preferential transfer of the actinide ion into the aqueous phase, separating it from the lanthanides that remain in the organic phase. acs.org The efficiency of this separation is quantified by the separation factor (SF), which is a ratio of the distribution coefficients of the two metal ions.
| Complexing Agent | Metal Ions for Separation | Aqueous Phase Condition | Achieved Selectivity (SF Am/Eu) | Reference |
|---|---|---|---|---|
| 3,3′-(pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) (PTD) | Am(III) / Eu(III) | 0.15–0.6 mol/L Nitric Acid | 180 - 500 | acs.org |
| PTD-OMe (Methoxy-derivative of PTD) | Am(III) / Eu(III) | 0.1–0.3 mol/L Nitric Acid | 20 - 60 | acs.org |
Reagent in Spectrophotometric Determination
Spectrophotometry is a widely used analytical technique that relies on the formation of a colored complex between a reagent and the analyte of interest. The intensity of the color, measured as absorbance, is proportional to the concentration of the analyte. While direct studies on this compound for this purpose are limited, its structural analogues have proven effective.
For example, 2,4,6-tri(2'-pyridyl)-1,3,5-triazine, which contains a similar pyridine-nitrogen heterocycle arrangement, is a well-known reagent for the spectrophotometric determination of Iron(II). nih.gov It forms a stable, intensely colored violet complex with Fe(II), allowing for its quantification even in the presence of large amounts of Fe(III). nih.gov The formation of colored complexes with metal ions like Co(II) has also been noted for derivatives of 2-(1H-1,2,4-triazol-3-yl)pyridine, with their properties studied by UV-Vis spectroscopy. researchgate.net This suggests the potential for developing spectrophotometric methods for various metal ions using this compound as the complexing reagent, leveraging the UV-Vis active complexes it forms. researchgate.net
Supramolecular Architectures and Self-Assembly Processes (excluding biological self-assembly related to drugs)
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. This compound and its derivatives are excellent candidates for building these architectures due to their defined coordination geometries and ability to form hydrogen bonds. nih.gov
Researchers have synthesized macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif. rsc.orgchemrxiv.org These macrocycles exhibit fascinating self-assembly behavior. In one instance, a macrocycle containing two btp units was found to form a nanotube structure in the solid state. rsc.orgchemrxiv.org In another case, a related ligand, 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine, forms a three-dimensional framework structure through hydrogen bonds involving water molecules of solvation. nih.govresearchgate.net The self-assembly process can also be guided by metal coordination. Ligands based on the 2,6-bis(triazolyl)pyridine scaffold self-assemble with metal ions like iron(II) and silver(I) to form well-defined metallosupramolecular structures, including discrete monomeric complexes and extended coordination polymers. anu.edu.auotago.ac.nz These processes showcase the power of molecular programming to create complex, functional architectures from relatively simple building blocks. anu.edu.auotago.ac.nzrsc.orgchemrxiv.org
| Ligand/Molecule | Interacting Species | Driving Force | Resulting Supramolecular Architecture | Reference |
|---|---|---|---|---|
| Macrocycle with two bis(1,2,3-triazolyl)pyridine (btp) motifs | Self-assembly | Non-covalent interactions | Nanotube structure | rsc.orgchemrxiv.org |
| 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate | Water molecules | Hydrogen bonding (O-H···N) | Three-dimensional framework | nih.govresearchgate.net |
| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Fe(II) ions | Metal-ligand coordination | Monomeric octahedral [Fe(L)2]2+ complex | anu.edu.auotago.ac.nz |
| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Ag(I) ions | Metal-ligand coordination | Coordination polymer | anu.edu.auotago.ac.nzresearchgate.net |
Future Research Trajectories and Interdisciplinary Opportunities for 2 4h 1,2,4 Triazol 4 Yl Pyridine
Development of Novel and Efficient Synthetic Methodologies
While established methods for synthesizing 1,2,4-triazole (B32235) derivatives exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key research objective. zsmu.edu.uaresearchgate.net Future research could focus on the development of novel methodologies that offer improvements in yield, purity, and environmental impact.
Key areas for exploration include:
Green Chemistry Approaches: Investigating syntheses that utilize greener solvents, reduce energy consumption, and minimize the generation of hazardous byproducts. researchgate.net This could involve exploring microwave-assisted or ultrasound-promoted reactions, which have shown promise in accelerating the synthesis of related heterocyclic compounds. researchgate.net
Flow Chemistry: The application of continuous flow technology could enable scalable and highly controlled synthesis of 2-(4H-1,2,4-triazol-4-yl)pyridine and its derivatives. rsc.org This approach offers advantages in terms of safety, reaction optimization, and ease of scale-up. rsc.org
One-Pot Reactions: Designing multi-component, one-pot reactions to construct the target molecule from simple starting materials would significantly enhance synthetic efficiency by reducing the number of intermediate purification steps. chemmethod.com
Photochemical Synthesis: Exploring photochemical methods, such as the reaction of triplet intermediates with diazoalkanes, could provide novel pathways to 1,2,4-triazole rings under mild conditions. rsc.org
A comparative table of potential synthetic strategies is presented below:
| Methodology | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction selectivity. | Optimization of reaction conditions (temperature, time, power) for the synthesis of this compound. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Development of a continuous flow process for the multi-step synthesis of the target compound. |
| One-Pot Reactions | Increased efficiency, reduced waste, atom economy. | Design of a convergent synthesis strategy combining multiple reaction steps in a single vessel. |
| Photochemical Synthesis | Mild reaction conditions, unique reactivity pathways. | Investigation of light-induced cycloaddition reactions to form the triazole ring. rsc.org |
Exploration of Advanced Spectroscopic Probes for In Situ Analysis
Understanding the behavior of this compound in real-time during chemical reactions or within biological systems requires the use of advanced spectroscopic techniques. Future research should aim to apply and develop methods for in situ analysis.
Promising spectroscopic avenues include:
Process Analytical Technology (PAT): Implementing in-line spectroscopic tools like FT-IR and Raman spectroscopy to monitor the synthesis of this compound in real-time, allowing for better control and optimization of the manufacturing process.
Time-Resolved Spectroscopy: Utilizing techniques such as transient absorption spectroscopy to study the excited-state dynamics of the compound and its metal complexes, which is crucial for applications in photochemistry and luminescent materials.
Advanced NMR Techniques: Employing two-dimensional and solid-state NMR spectroscopy to elucidate the complex structures of coordination polymers and metal-organic frameworks (MOFs) derived from this compound.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and the discovery of new compounds with desired functionalities. astrazeneca.com For this compound, these computational tools offer exciting prospects.
Future interdisciplinary research could involve:
Quantitative Structure-Activity Relationship (QSAR): Developing ML models to predict the biological activity of derivatives of this compound based on their structural features. youtube.com This can accelerate the identification of potent drug candidates. youtube.com
Materials Genome Approach: Using ML algorithms to screen virtual libraries of polymers and materials derived from this compound to identify candidates with optimal properties for specific applications, such as gas sorption or catalysis. nih.gov
Predictive Synthesis: Employing AI to predict the outcomes of chemical reactions and suggest optimal synthetic pathways, thereby streamlining the discovery and development of new derivatives.
| AI/ML Application | Objective | Potential Impact |
| QSAR Modeling | Predict biological activity of novel derivatives. | Accelerate drug discovery by prioritizing synthesis of the most promising compounds. youtube.com |
| Materials Informatics | Identify materials with tailored properties (e.g., for adsorption). | Guide the synthesis of high-performance materials for environmental or industrial applications. nih.gov |
| Retrosynthesis Prediction | Propose efficient synthetic routes to new derivatives. | Reduce the time and resources required for chemical synthesis. |
Expansion into Novel Materials Science Domains and Advanced Functional Materials
The ability of this compound to act as a versatile ligand makes it a valuable building block for the creation of advanced functional materials. chemimpex.com Future research is expected to expand its applications in materials science significantly.
Promising areas of investigation include:
Metal-Organic Frameworks (MOFs): Designing and synthesizing novel MOFs using this compound as a linker. These materials could be explored for applications in gas storage, separation, and heterogeneous catalysis.
Coordination Polymers: Investigating the formation of coordination polymers with interesting magnetic, luminescent, or electronic properties. nih.gov The triazole and pyridine (B92270) moieties provide multiple coordination sites for creating diverse structural motifs. nih.gov
Smart Materials: Developing stimuli-responsive materials that change their properties (e.g., color, luminescence) in response to external triggers like pH, temperature, or the presence of specific analytes.
Corrosion Inhibitors: Given that triazole derivatives have shown promise as corrosion inhibitors, future work could focus on evaluating the efficacy of this compound and its derivatives in protecting various metals from corrosion. nih.gov
Design of Next-Generation Catalytic Systems and Methodologies
The nitrogen-rich structure of this compound makes it an excellent candidate for the development of novel catalytic systems. Its ability to coordinate with a wide range of metal ions is a key advantage in this context. chemimpex.com
Future research in catalysis could focus on:
Homogeneous Catalysis: Designing soluble metal complexes of this compound for various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.
Heterogeneous Catalysis: Immobilizing metal complexes of the compound onto solid supports to create robust and recyclable heterogeneous catalysts.
Biomimetic Catalysis: Developing catalysts that mimic the active sites of metalloenzymes, where the pyridine-triazole ligand can simulate the coordination environment of amino acid residues.
Electrocatalysis and Photocatalysis: Exploring the use of coordination complexes based on this ligand for electrocatalytic or photocatalytic applications, such as water splitting or CO2 reduction.
Theoretical Advancements in Predicting Compound Behavior and Reactivity
Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting the behavior of molecules. nih.gov For this compound, theoretical studies can provide deep insights that guide experimental work.
Future theoretical research should aim to:
Density Functional Theory (DFT) Calculations: Perform in-depth DFT studies to investigate the electronic structure, reactivity, and spectroscopic properties of the compound and its metal complexes. nih.gov This can help in understanding bonding, reaction mechanisms, and the origin of its functional properties. nih.gov
Molecular Dynamics (MD) Simulations: Use MD simulations to study the conformational dynamics of the molecule and its interactions with solvents, surfaces, or biological macromolecules.
Prediction of Spectroscopic Data: Develop and refine theoretical models to accurately predict NMR, IR, and UV-Vis spectra, aiding in the characterization of new derivatives and materials.
Addressing Current Challenges and Limitations in Research on the Compound
Despite its potential, research on this compound faces certain challenges that need to be addressed in future studies.
Key challenges and future directions to overcome them include:
Synthesis of Substituted Derivatives: Developing versatile and high-yielding synthetic routes to a wider range of substituted derivatives of this compound is crucial for fine-tuning its properties for specific applications.
Solubility and Processability: Some of the materials derived from this compound, such as coordination polymers, may suffer from poor solubility, which can limit their processability and characterization. Future work should focus on strategies to improve the solubility of these materials, for instance, by introducing solubilizing groups.
Comprehensive Biological Evaluation: While many triazole derivatives exhibit interesting biological activities, a comprehensive evaluation of the biological profile of this compound and its derivatives is still needed. nih.gov
Long-Term Stability: For applications in materials science and catalysis, the long-term chemical and thermal stability of the compound and its derived materials needs to be thoroughly investigated.
By systematically addressing these challenges and exploring the outlined research trajectories, the scientific community can continue to unlock the full potential of this compound as a valuable molecular building block for a wide array of applications.
Emerging Research Frontiers and Cross-Disciplinary Collaborations
The unique structural characteristics of this compound, featuring a pyridine ring linked to a 4H-1,2,4-triazole moiety, have positioned it as a versatile scaffold in several scientific domains. Its future development hinges on exploring new research frontiers and fostering collaborations across different scientific disciplines. The inherent properties of this heterocyclic system, such as its capacity for hydrogen bonding, dipole character, and ability to coordinate with metal ions, open up a plethora of opportunities for innovation. chemimpex.comnih.gov
Emerging research is progressively moving beyond the synthesis of simple analogues towards the creation of complex, multi-functional molecules. These efforts are uncovering novel applications in medicinal chemistry, materials science, and catalysis, driven by synergistic collaborations between chemists, biologists, physicists, and materials scientists.
Medicinal Chemistry: Towards Multi-Targeting and Overcoming Resistance
A significant frontier lies in the design of this compound derivatives as multi-target therapeutic agents, a strategy gaining traction for treating complex diseases like cancer. frontiersin.orgmdpi.com Research has shown that hybrids incorporating this scaffold can exhibit potent antiproliferative activity. For instance, derivatives of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine have displayed superior cytotoxicity against various cancer cell lines compared to existing drugs like sorafenib. nih.govresearchgate.net Future work will likely focus on optimizing these compounds to inhibit multiple signaling pathways simultaneously, potentially offering a route to overcome drug resistance. frontiersin.org
Cross-disciplinary collaborations are crucial in this area. Synthetic chemists can design and produce novel derivatives, while cellular biologists and pharmacologists can perform in-vitro and in-vivo testing to evaluate their efficacy and elucidate their mechanisms of action. researchgate.netnih.gov A key example is the investigation of 1,2,4-triazole-pyridine hybrids as inhibitors of specific enzymes or receptors, such as Raf kinase, which is vital for cancer progression. researchgate.net
Another critical area is the fight against multidrug-resistant (MDR) pathogens. The pyridine and triazole moieties are present in numerous antimicrobial agents. nih.govekb.eg The development of new 1,2,4-triazole-pyridine compounds presents a promising strategy to combat resistant strains of bacteria and fungi. impactfactor.orgnih.gov Research into derivatives targeting Mycobacterium tuberculosis has identified compounds with potent, narrow-spectrum activity, providing a foundation for a new class of antitubercular drugs. nih.gov This research requires close collaboration between medicinal chemists and microbiologists to identify novel microbial targets and test the efficacy of new compounds. nih.govnih.gov
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound Derivative | Cancer Cell Line | IC50 Value (nM) | Reference |
|---|---|---|---|
| 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivative 11f (Qin et al.) | MKN-45 (Gastric Carcinoma) | 51 | researchgate.net |
| H460 (Lung Cancer) | 72 | ||
| HT-29 (Colon Carcinoma) | 130 |
Materials Science and Coordination Chemistry: Engineering Functional Materials
The 1,2,4-triazole ring is an excellent bridging ligand, capable of forming stable complexes with a variety of metal ions. chemimpex.comnih.gov This property opens up a significant research frontier in materials science for the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit a wide range of tunable properties, making them suitable for applications in gas storage, separation, and catalysis.
Collaborations between synthetic chemists, crystallographers, and physicists are essential for advancing this field. Chemists can design and synthesize new this compound-based ligands, while crystallographers can determine the precise three-dimensional structures of the resulting coordination compounds. nih.gov Physicists can then investigate the magnetic and luminescent properties of these materials, guiding the design of next-generation functional materials for electronics and photonics. nih.gov The nearly planar structure of compounds like 2-(4H-1,2,4-triazol-4-yl)pyrimidine suggests its potential in creating materials with interesting electronic interactions. nih.govnih.gov
Furthermore, the incorporation of the this compound scaffold into polymers can lead to advanced coatings with enhanced durability and resistance to environmental factors. chemimpex.com This involves collaboration between polymer chemists and materials engineers to synthesize and characterize these new materials, evaluating their performance for industrial applications.
Table 2: Interdisciplinary Research Opportunities
| Research Frontier | Collaborating Disciplines | Potential Outcomes | Reference |
|---|---|---|---|
| Multi-Target Anticancer Agents | Medicinal Chemistry, Pharmacology, Oncology | Novel drugs that overcome resistance by inhibiting multiple cancer-related pathways. | frontiersin.orgresearchgate.net |
| Novel Antimicrobial Agents | Medicinal Chemistry, Microbiology, Infectious Disease | New antibiotics and antifungals effective against multidrug-resistant pathogens. | impactfactor.orgnih.gov |
| Coordination Polymers & MOFs | Inorganic Chemistry, Crystallography, Materials Physics | Functional materials for gas storage, catalysis, and with unique magnetic/luminescent properties. | chemimpex.comnih.gov |
| Advanced Agrochemicals | Agricultural Chemistry, Plant Pathology, Environmental Science | More effective and potentially safer fungicides and herbicides for crop protection. | chemimpex.com |
Agricultural Chemistry: Designing Next-Generation Crop Protection
The 1,2,4-triazole core is a well-established pharmacophore in many commercial fungicides. chemimpex.com An emerging research direction for this compound is the development of more potent and selective fungicides and herbicides. chemimpex.com Cross-disciplinary research involving agricultural chemists, plant pathologists, and toxicologists is key to designing compounds that are highly effective against specific pests and weeds while exhibiting minimal impact on the environment and non-target organisms. Structure-activity relationship (SAR) studies, similar to those in medicinal chemistry, can guide the synthesis of optimized agrochemicals. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-(4H-1,2,4-triazol-4-yl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using precursors like pyridine derivatives and triazole-containing reagents. For example, 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine (a structural analog) was prepared by refluxing pyridine-2,6-dicarbonitrile with hydrazine hydrate, followed by crystallization . Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Reactions often require reflux (100–120°C) to drive cyclization.
- Purification : Column chromatography (silica gel, ethyl acetate/methanol eluent) or recrystallization (water/ethanol) ensures purity.
- Yield optimization : Excess hydrazine (1.5–2.0 equivalents) improves triazole ring formation .
Q. How is this compound characterized structurally, and what tools are critical for validation?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination. For example, the dihydrate form of a related compound (2,6-bis-triazolylpyridine) was resolved using SHELXL-97, revealing a planar triazole-pyridine backbone with hydrogen-bonded water molecules .
- Spectroscopy :
- NMR : and NMR confirm proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole protons at δ 8.2–8.5 ppm).
- FT-IR : Peaks at 1600–1650 cm (C=N stretching) and 3100–3300 cm (N-H stretching) validate triazole formation .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : The compound serves as a versatile ligand in coordination chemistry due to its N-donor sites. For example:
- Cobalt(II) complexes : [Co(NCSe)(ligand)(HO)] exhibits a distorted octahedral geometry, with selenocyanate and triazole-pyridine ligands contributing to magnetic anisotropy .
- Supramolecular architectures : Intermolecular hydrogen bonds (O–H⋯N, C–H⋯N) stabilize 3D networks in crystal lattices, relevant for designing molecular magnets or sensors .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what mechanistic insights exist?
- Methodological Answer : While direct studies on this compound are limited, structural analogs (e.g., 2-methoxy-5-triazolylpyridine) inhibit microbial enzymes via:
- Active-site binding : Triazole nitrogen atoms coordinate with metal ions (e.g., Mg in kinases) or form hydrogen bonds with catalytic residues.
- Structure-activity relationship (SAR) : Substituents on the pyridine ring (e.g., methoxy groups) enhance lipophilicity and membrane penetration .
- Experimental validation : Enzyme inhibition assays (IC measurements) and molecular docking (AutoDock Vina) are recommended for mechanistic studies .
Q. What computational strategies are effective for modeling the electronic properties of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV), indicating redox activity.
- Molecular Electrostatic Potential (MEP) : Maps reveal electron-rich triazole sites prone to electrophilic attacks .
- Molecular Dynamics (MD) : Simulate ligand-protein binding kinetics (e.g., with GROMACS) to assess stability of enzyme-inhibitor complexes .
Q. How do crystallographic packing patterns influence the physical properties of this compound-based materials?
- Methodological Answer :
- Hydrogen-bond networks : In 2,6-bis-triazolylpyridine dihydrate, water molecules bridge adjacent ligands, enhancing thermal stability (T > 250°C).
- π-π stacking : Parallel pyridine-triazole arrangements enable charge-transfer interactions, relevant for luminescent materials .
- Crystallographic software : ORTEP-3 visualizes thermal ellipsoids, while Mercury (CCDC) analyzes packing coefficients .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities of triazole-pyridine derivatives: How to address them?
- Analysis :
- Source variation : Analogous compounds (e.g., 4-fluorobenzyl derivatives) show divergent antimicrobial potencies (e.g., MIC = 8–64 µg/mL) due to substituent electronic effects .
- Resolution : Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) and control for stereochemical purity (HPLC > 95%) .
Key Research Gaps
- Biological profiling : Limited in vivo toxicity and pharmacokinetic data for this compound.
- Advanced materials : Exploration of photophysical properties (e.g., fluorescence quantum yield) remains understudied.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
